4-Tert-butylpiperidin-3-ol hydrochloride

Description

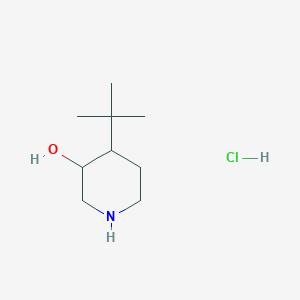

4-Tert-butylpiperidin-3-ol hydrochloride is a piperidine derivative characterized by a tert-butyl group at the 4-position and a hydroxyl group at the 3-position of the piperidine ring, with a hydrochloride salt counterion. This structural configuration imparts unique physicochemical properties, including enhanced solubility in polar solvents and stability under acidic conditions due to protonation of the amine group .

Properties

IUPAC Name |

4-tert-butylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,3)7-4-5-10-6-8(7)11;/h7-8,10-11H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKNTLXHSWBGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432680-61-9 | |

| Record name | 4-tert-butylpiperidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylpiperidin-3-ol hydrochloride typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of Tert-butyl Group: The tert-butyl group is introduced at the 4-position of the piperidine ring using tert-butyl halides in the presence of a base.

Hydroxylation: The hydroxyl group is introduced at the 3-position through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, deoxygenated compounds.

Substitution: Various substituted piperidines.

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies

- Neuropharmacology : Research indicates that 4-tert-butylpiperidin-3-ol hydrochloride exhibits potential as a modulator of neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests it may influence dopamine and serotonin receptors, which are critical in treating mood disorders and schizophrenia.

- Antimicrobial Activity : Preliminary studies have shown that compounds similar to 4-tert-butylpiperidin-3-ol possess antibacterial properties against resistant strains of bacteria. For instance, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant bactericidal effects .

-

Chemical Biology

- Inhibitors of Enzymatic Activity : The compound has been investigated as an inhibitor of specific kinases involved in cancer progression. By selectively inhibiting these enzymes, it may contribute to therapeutic strategies for treating various cancers .

- Calmodulin Inhibition : Recent studies have focused on the role of this compound as an inhibitor of calmodulin-dependent kinases, which are implicated in insulin signaling pathways. This application is particularly relevant for metabolic diseases such as diabetes .

Table 1: Summary of Biological Activities

| Activity Type | Model Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | MRSA | 5.0 | |

| Calmodulin Inhibition | Human Cell Lines | 10.0 | |

| Neurotransmitter Modulation | Rodent Models | TBD | TBD |

Case Studies

-

Antimicrobial Efficacy

- A study conducted on the efficacy of various piperidine derivatives, including this compound, revealed its promising antibacterial activity against MRSA strains. The compound demonstrated a rapid bactericidal effect within hours, outperforming traditional antibiotics like vancomycin in specific assays .

- Metabolic Regulation

Mechanism of Action

The mechanism of action of 4-Tert-butylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and tert-butyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-Tert-butylpiperidin-3-ol hydrochloride and analogous piperidine derivatives:

Key Observations:

3-Methylpiperidin-4-ol hydrochloride shares a hydroxyl group but lacks the tert-butyl substituent, resulting in lower steric hindrance and distinct reactivity profiles .

Memantine hydrochloride, though structurally distinct (adamantane backbone), highlights the importance of amine functionality in CNS drug design, a feature shared with piperidine derivatives .

Synthetic Utility :

- The tert-butyl group in this compound may enhance stability during synthetic workflows, akin to Boc-protected intermediates used in peptide chemistry .

Biological Activity

Introduction

4-Tert-butylpiperidin-3-ol hydrochloride is a derivative of piperidine, a six-membered heterocyclic compound known for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications, particularly in neuroprotection and antimicrobial activity. The following sections detail the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C9H20ClNO

- Molecular Weight : 195.72 g/mol

- Structure : The tert-butyl group provides steric bulk, which may influence the compound's interaction with biological targets.

Neuroprotective Effects

This compound has been investigated for its neuroprotective potential in models of neurodegenerative diseases. For instance, studies on similar compounds have demonstrated protective effects against amyloid-beta-induced toxicity in astrocytes, suggesting a mechanism that involves the reduction of inflammatory cytokines and oxidative stress markers .

Biological Activity Summary Table

1. Neuroprotective Studies

In a study examining the effects of similar piperidine derivatives on Alzheimer’s disease models, researchers found that compounds with structural similarities to this compound exhibited reductions in amyloid-beta aggregation and oxidative stress markers in vivo. The study utilized scopolamine-induced models to evaluate the efficacy of these compounds over a 12-week treatment period .

2. Antimicrobial Efficacy

A comparative analysis of piperidine derivatives revealed that those with larger lipophilic groups, such as tert-butyl, demonstrated enhanced antimicrobial activity against Staphylococcus aureus. The study noted that increasing steric bulk correlated positively with antimicrobial potency, suggesting that this compound may possess similar properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Tert-butylpiperidin-3-ol hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves tert-butyl group introduction via nucleophilic substitution or reductive amination. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., 1-Boc-4-piperidone) can be reduced and deprotected to yield the target compound. Optimize yields by controlling reaction temperature (e.g., 0–5°C for sensitive steps) and using catalysts like palladium or platinum oxides . Purification via recrystallization in ethanol/water mixtures improves purity (>93%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Confirm stereochemistry and proton environments (e.g., tert-butyl protons at ~1.2 ppm) .

- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]+ at m/z 218.2) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Avoid humidity to prevent hydrolysis of the tertiary alcohol. Stability studies show degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified?

- Methodological Answer : Impurities (e.g., des-tert-butyl derivatives) are isolated via preparative HPLC and characterized using LC-MS/MS. Compare retention times and fragmentation patterns to reference standards. Quantify impurities using UV detection at 254 nm with a limit of detection (LOD) of 0.1% .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray Crystallography : Resolve ambiguous stereochemistry by comparing experimental vs. simulated powder diffraction patterns .

- DFT Calculations : Optimize molecular geometry using software like Gaussian and compare computed NMR shifts to experimental data .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., sigma-1 receptors). Validate with in vitro binding assays .

- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and toxicity risks .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C for tert-butyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.